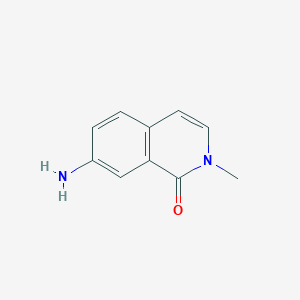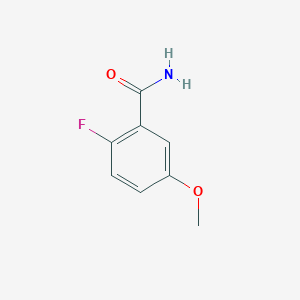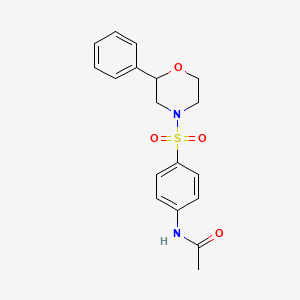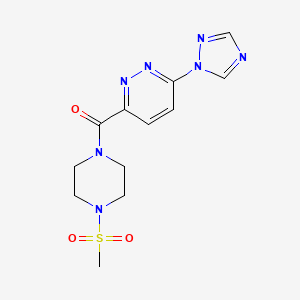
Methyl 2-amino-2-(2-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(2-chlorophenyl)propanoate” is a chemical compound with the CAS Number: 1178679-24-7 . It has a molecular weight of 213.66 . The IUPAC name for this compound is “methyl 2-amino-2-(2-chlorophenyl)propanoate” and its InChI code is "1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(2-chlorophenyl)propanoate” can be represented by the InChI code "1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3" . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(2-chlorophenyl)propanoate” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
1. Herbicide Functionality and Plant Physiology
Methyl 2-amino-2-(2-chlorophenyl)propanoate, under the variation methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, has been studied for its selective herbicidal properties, particularly in controlling wild oat in wheat. It functions as an auxin antagonist, influencing plant growth by inhibiting auxin-stimulated elongation in both oat and wheat coleoptiles. This substance and its metabolite, dichlofop, have been found to differentially affect root growth in wild oat and wheat, suggesting a complex mode of action within plants (Shimabukuro et al., 1978).
2. Corrosion Inhibition
Research into Schiff bases derived from L-Tryptophan, specifically including compounds like methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, has highlighted their efficacy as corrosion inhibitors for stainless steel in acidic environments. These compounds, through electrochemical techniques and surface studies, have been shown to significantly reduce corrosion, suggesting potential industrial applications (Vikneshvaran & Velmathi, 2017).
3. Molecular Docking and Pharmacological Potential
Molecular docking studies have been conducted on compounds structurally similar to methyl 2-amino-2-(2-chlorophenyl)propanoate. These studies aim to understand their interaction with biological molecules like Placenta growth factor (PIGF-1). The findings suggest that compounds like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid may have significant biological activities, indicating potential for pharmacological development (Vanasundari et al., 2018).
4. Catalysis in Chemical Synthesis
Methyl propanoate, closely related to methyl 2-amino-2-(2-chlorophenyl)propanoate, has been utilized in catalysis research. Studies involving palladium complexes for the production of methyl propanoate via methoxycarbonylation of ethene have shown promising results, indicating potential applications in chemical synthesis and industrial processes (Clegg et al., 1999).
5. Nonlinear Optical Applications
Research involving methyl-(2,4-dinitrophenyl)-aminopropanoate, a related compound, has demonstrated its potential in nonlinear optical applications. The growth of large single crystals of this compound, suitable for optical device fabrication, underscores its potential in the field of photonics and optoelectronics (Zhang et al., 1994).
Safety and Hazards
“Methyl 2-amino-2-(2-chlorophenyl)propanoate” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-amino-2-(2-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEHJOWDLHVIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2-chlorophenyl)propanoate | |
CAS RN |
1178679-24-7 |
Source


|
| Record name | methyl 2-amino-2-(2-chlorophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)






![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)


![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)